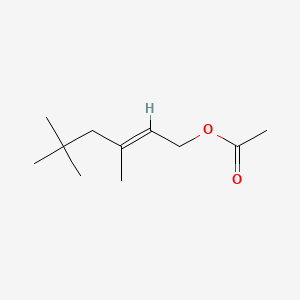

3,5,5-Trimethylhex-2-enyl acetate

Description

Contextualization within Organic Chemistry and Ester Systems

3,5,5-Trimethylhex-2-enyl acetate (B1210297), a member of the alkenyl acetate family, is an ester characterized by the presence of a carbon-carbon double bond within its hexenyl tail. Its structure, featuring a trimethyl-substituted hexenyl group attached to an acetate functional group, places it squarely within the domain of organic esters. The general structure of an ester is R-COO-R', where R and R' are organic substituents. In this specific case, the R' group is an unsaturated alkyl chain, which introduces the potential for various chemical transformations not available to its saturated counterparts.

The presence of the double bond and the ester functionality are the two primary reactive sites in the molecule, making it a versatile substrate for a range of organic reactions. The location of the double bond at the 2-position and the substitution pattern on the hexenyl chain influence the steric and electronic environment of the molecule, thereby dictating its reactivity and potential applications.

Rationale for Comprehensive Academic Inquiry into 3,5,5-Trimethylhex-2-enyl acetate

The academic interest in this compound and similar alkenyl acetates stems from several key factors. Primarily, they serve as valuable intermediates in organic synthesis. The ester group can be hydrolyzed to the corresponding alcohol, 3,5,5-trimethylhex-2-en-1-ol, or undergo transesterification. The alkenyl group, on the other hand, can participate in addition reactions, oxidations, and various metal-catalyzed cross-coupling reactions.

Furthermore, the synthesis of such molecules presents interesting challenges and opportunities in stereoselectivity. Depending on the synthetic route, the double bond can be formed with either an (E) or (Z) configuration, leading to geometric isomers with potentially different properties and reactivities. The study of methods to control this stereochemistry is a significant area of research.

The compound's structural features also make it a subject of interest in the study of structure-property relationships. Understanding how the specific arrangement of atoms in this compound influences its physical and chemical properties contributes to the broader knowledge base of organic chemistry.

Overview of Key Research Avenues for Alkenyl Acetate Compounds

Research into alkenyl acetate compounds, including this compound, generally follows several key avenues:

Synthesis and Methodology Development: A primary focus is the development of efficient and stereoselective methods for the synthesis of alkenyl acetates. This includes exploring various catalytic systems and reaction conditions to achieve high yields and desired isomeric purity. For instance, palladium-catalyzed carbonylation of alcohols offers a sustainable route to alkylaryl and furanyl acetates. mdpi.com

Reaction Mechanisms: Investigating the mechanisms of reactions involving alkenyl acetates is crucial for optimizing existing transformations and discovering new ones. This can involve computational studies and detailed kinetic analyses to understand the role of catalysts and intermediates. Mechanistic studies on cobalt-catalyzed C-O bond silylation and stannylation of alkenyl acetates suggest the involvement of chelation-assisted oxidative insertion of the cobalt species. researchgate.net

Applications in Synthesis: Alkenyl acetates are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. Research in this area focuses on demonstrating the utility of these compounds as key intermediates in multi-step synthetic sequences. For example, the synthesis of epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones utilizes an alkenyl moiety in a key synthetic step. mdpi.com

Material Science and Fragrance Chemistry: The physical properties of esters, including their volatility and odor, make them relevant in the fields of material science and fragrance chemistry. Research may explore the use of specific alkenyl acetates as components in polymers or as fragrance ingredients. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | (E)-3,5,5-trimethylhex-2-enyl acetate |

| CAS Number | 80763-09-3 |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Note: The physical properties listed are based on available data, which may be limited.

Table 2: Related Alkenyl Acetate Compounds and their Research Context

| Compound Name | Research Context |

| (R)-3,5,5-trimethyl-2-cyclohexen-1-yl acetate | Chemical synthesis and characterization. lookchem.com |

| trans-2-Hexenyl acetate | Used in flavor and fragrance applications; studied for its sensory properties. sigmaaldrich.comthegoodscentscompany.com |

| Eugenyl Acetate | Synthesis via solvent-free acetylation has been optimized, with kinetic evaluation of the process. researchgate.net |

| 2-Alkylaryl and Furanyl Acetates | Synthesis via palladium-catalyzed carbonylation of alcohols is a key area of green chemistry research. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26755-70-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-3,5,5-trimethylhex-2-enyl] acetate |

InChI |

InChI=1S/C11H20O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h6H,7-8H2,1-5H3/b9-6+ |

InChI Key |

YMBDREVCDCFLPE-RMKNXTFCSA-N |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CC(C)(C)C |

Canonical SMILES |

CC(=CCOC(=O)C)CC(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3,5,5 Trimethylhex 2 Enyl Acetate

Mechanistic Investigations of Hydrolysis and Transesterification

The ester functionality in 3,5,5-trimethylhex-2-enyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases.

Acid-Catalyzed Ester Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters, including 3,5,5-trimethylhex-2-enyl acetate, proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.ukquora.com In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.uk A molecule of water, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol portion, 3,5,5-trimethylhex-2-en-1-ol, regenerates the acidic catalyst and yields acetic acid.

The kinetics of this reaction are typically first-order with respect to both the ester and the acid catalyst. However, the steric hindrance around the ester group and the allylic nature of the alcohol moiety in this compound can influence the reaction rate. The bulky 3,5,5-trimethylhexyl group may sterically hinder the approach of the water nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to less hindered esters. google.com Conversely, the allylic nature of the alcohol leaving group could stabilize the transition state of its departure, although the primary factor in acid-catalyzed hydrolysis is typically the nucleophilic attack step.

Base-Mediated Transesterification Pathways

Base-mediated transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a base. masterorganicchemistry.comchemistrysteps.comyoutube.com The mechanism is a nucleophilic acyl substitution where an alkoxide, generated by the deprotonation of an alcohol by the base, acts as the nucleophile. researchgate.net This alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. The original alkoxide (3,5,5-trimethylhex-2-en-1-oxide) is then eliminated, yielding a new ester and regenerating the basic catalyst.

This reaction is generally reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. researchgate.net The steric bulk of the 3,5,5-trimethylhexyl group in the starting ester can affect the rate of transesterification. A study on the base-catalyzed solvolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) showed that transesterification can be significantly faster than subsequent hydrolysis reactions. digitellinc.com While not a direct analogue, this suggests that the transesterification of this compound with a less hindered alcohol could be a facile process.

Studies on Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is a site of reactivity, undergoing addition reactions with both electrophiles and nucleophiles.

Regioselectivity and Stereoselectivity in Addition Reactions

Electrophilic additions to the double bond of this compound are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C3) to form a more stable carbocation intermediate at the more substituted carbon (C2). However, the presence of the electron-withdrawing acetate group on the adjacent carbon (C1) can influence the regioselectivity.

The stereochemistry of these additions is often anti, meaning the two new groups add to opposite faces of the double bond. For instance, the halogenation of alkenes with reagents like bromine (Br₂) typically proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in anti-addition. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.orgwikipedia.org The steric hindrance posed by the bulky 3,5,5-trimethylhexyl group would likely direct the incoming electrophile to the less hindered face of the double bond.

Nucleophilic additions to the alkene are less common unless the double bond is activated by an electron-withdrawing group, which is not the case here.

Catalytic Hydrogenation and Oxidation Mechanisms

Catalytic Hydrogenation: The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas (H₂). shu.eduresearchgate.net The mechanism generally involves the syn-addition of two hydrogen atoms to the same face of the double bond. The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms. Due to the steric bulk of the 3,5,5-trimethylhexyl group, the hydrogenation is expected to occur from the less sterically hindered face of the double bond, leading to a specific stereoisomer of 3,5,5-trimethylhexyl acetate. Asymmetric hydrogenation using chiral catalysts can also be employed to achieve high enantioselectivity in the reduction of allylic alcohols, a related class of compounds. nih.govnih.gov

Oxidation: The alkene moiety can be oxidized to form an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemistrynotmystery.compressbooks.publibretexts.orgyoutube.com This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond, forming a three-membered ring. The electron-rich nature of the double bond facilitates the attack by the electrophilic oxygen of the peroxy acid. The stereochemical outcome would again be influenced by the steric hindrance of the substituents, favoring the formation of the epoxide on the less hindered face. The epoxide can then undergo acid-catalyzed ring-opening to form a diol. pressbooks.publibretexts.org

Radical Reactions Involving the this compound Framework

The framework of this compound can participate in radical reactions, particularly those initiated by reagents like manganese(III) acetate. Manganese(III) acetate is known to mediate oxidative free-radical cyclizations and additions. nih.govwikipedia.orgnih.govmdpi.comscripps.edu

Free Radical Cyclization Studies

Intramolecular free radical cyclizations are powerful methods for the construction of cyclic systems. In theory, a radical generated at a position that can interact with the double bond of this compound could lead to the formation of a cyclopentane (B165970) or cyclohexane (B81311) derivative. The regioselectivity of such a cyclization would be governed by Baldwin's rules and the relative stability of the resulting radical intermediates.

For instance, the formation of a five-membered ring is often kinetically favored over a six-membered ring in radical cyclizations. However, without specific experimental studies on this compound, any proposed reaction mechanism remains hypothetical.

Radical Functionalization of the Alkene

The radical functionalization of alkenes is a broad field of study. acs.orgnih.govrsc.org The trisubstituted double bond in this compound presents a potential site for the addition of various radical species. The steric hindrance around the double bond, particularly due to the neopentyl group, would significantly influence the feasibility and outcome of such reactions. Research on the radical functionalization of other sterically hindered trisubstituted alkenes suggests that these reactions can be challenging. acs.orgnih.gov

Sigmatropic Rearrangements and Cycloaddition Reactions

Claisen Rearrangement Variants and Applications

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com To undergo a classical Claisen rearrangement, this compound would first need to be converted into the corresponding allyl vinyl ether.

One relevant variant is the Ireland-Claisen rearrangement , which involves the rearrangement of an allylic ester, such as this compound. wikipedia.org This reaction is typically initiated by treating the allylic acetate with a strong base, like lithium diisopropylamide (LDA), to form a ketene (B1206846) acetal, which then undergoes the rearrangement. The presence of the bulky 3,5,5-trimethylhexyl group would likely influence the stereochemical outcome of the reaction.

Table 1: General Conditions for Ireland-Claisen Rearrangement

| Step | Reagents | Purpose |

| 1 | Lithium diisopropylamide (LDA) | Deprotonation to form the ester enolate |

| 2 | Chlorotrimethylsilane (TMSCl) | Trapping of the enolate to form a silyl (B83357) ketene acetal |

| 3 | Heat | rsc.orgrsc.org-Sigmatropic rearrangement |

Without experimental data, the specific conditions and yields for the Ireland-Claisen rearrangement of this compound cannot be provided.

Pericyclic Reactions of the Alkene System

The alkene in this compound can theoretically participate in pericyclic reactions such as cycloadditions. For example, a Diels-Alder reaction, a [4+2] cycloaddition, would require a suitable diene to react with the alkene (dienophile). The electron-rich nature of the trisubstituted alkene might make it a suitable dienophile for reaction with electron-deficient dienes. However, the steric bulk of the substituents on the double bond would be a major limiting factor, likely requiring harsh reaction conditions and resulting in low yields.

Other pericyclic reactions, such as ene reactions, could also be envisioned but would face similar steric challenges.

Theoretical and Computational Chemistry Studies of 3,5,5 Trimethylhex 2 Enyl Acetate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 3,5,5-trimethylhex-2-enyl acetate (B1210297), DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key properties that would be calculated include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure of the molecule.

Vibrational Frequencies: Calculation of the vibrational modes would confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and could be used to predict its infrared (IR) spectrum.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy could be calculated, providing insight into the molecule's stability.

A typical DFT study would utilize a functional, such as B3LYP, and a basis set, like 6-31G*, to model the electronic structure.

Table 1: Predicted Ground State Properties of 3,5,5-Trimethylhex-2-enyl acetate (Illustrative)

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Dipole Moment | ~1.5 - 2.5 D |

Note: The values in this table are illustrative and would need to be calculated using actual DFT software.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity.

HOMO: This orbital represents the region from which an electron is most likely to be donated. A higher HOMO energy suggests a better electron donor. For this compound, the HOMO would likely be localized around the carbon-carbon double bond and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack.

LUMO: This orbital represents the region where an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor. The LUMO would likely be centered on the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -8.0 to -9.5 |

| LUMO | ~ 0.5 to 2.0 |

Note: These are estimated energy ranges and would be precisely determined by quantum chemical calculations.

From this analysis, one could predict that reactions such as addition to the double bond or hydrolysis of the ester are likely reaction pathways.

Due to the presence of several single bonds, this compound can exist in various conformations. A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The PES would reveal the most stable conformers (global and local minima) and the energy barriers (saddle points) between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules, such as receptors in biological systems.

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any proposed reaction of this compound, such as its hydrolysis or oxidation, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction.

Transition State Geometry: The specific arrangement of atoms at the transition state would be calculated.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction. By calculating the activation energies for different potential reaction pathways, one can predict which reaction is most likely to occur.

By connecting the reactants, transition state(s), and products on the potential energy surface, a complete reaction pathway can be mapped. This map provides a detailed energetic profile of the reaction, showing the relative energies of all intermediates and transition states.

For example, in the acid-catalyzed hydrolysis of this compound, the reaction pathway would involve:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer steps.

Elimination of 3,5,5-trimethylhex-2-en-1-ol.

Computational modeling would provide the energy changes associated with each of these steps, allowing for a thorough understanding of the reaction mechanism.

Solvent Effects in Computational Modeling

The surrounding environment can significantly influence the properties and behavior of a molecule. In computational modeling, the effect of a solvent is a critical consideration for accurately predicting the properties of this compound. Solvents can affect conformational equilibria, reaction rates, and spectroscopic properties.

Two primary models are used to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute. For this compound, an implicit model could be used to understand how solvents of varying polarity might influence its preferred three-dimensional shape.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, an explicit model would be necessary to study specific interactions between this compound and protic solvents, for instance.

The choice of solvation model would depend on the specific property being investigated and the desired balance between accuracy and computational cost.

Spectroscopic Property Prediction from First Principles

First-principles calculations, which are based on quantum mechanics, allow for the prediction of various spectroscopic properties of this compound without the need for empirical parameters. These predictions are invaluable for interpreting experimental spectra and for identifying the compound.

Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of this compound. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities.

By analyzing the calculated vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key vibrational modes would include the C=O stretch of the ester group, the C=C stretch of the alkene, and various C-H stretching and bending modes. A comparison of the theoretical and experimental spectra can help to confirm the molecule's structure and identify the presence of different conformers.

A hypothetical data table of predicted vibrational frequencies for a dominant conformer of this compound is presented below. Please note that this data is illustrative and not from a published study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| C=O Stretch (Ester) | ~1735 | High |

| C=C Stretch (Alkene) | ~1670 | Medium |

| C-O Stretch (Ester) | ~1240 | High |

| sp² C-H Stretch (Alkene) | ~3020 | Medium |

| sp³ C-H Stretch (Alkyl) | ~2870-2960 | High |

| CH₂ Bend | ~1465 | Medium |

| CH₃ Bend | ~1375 | Medium |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT.

To obtain accurate NMR predictions for this compound, a good quality molecular geometry, typically optimized at the DFT level, is essential. The calculations would yield chemical shift values for each unique hydrogen and carbon atom in the molecule. These predicted shifts, when compared to experimental data, can aid in the complete assignment of the NMR spectra and can help to distinguish between different isomers or conformers.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound. This data is for demonstrative purposes only.

| Carbon Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | ~170.5 |

| 2 (CH₃ of Acetate) | ~21.0 |

| 3 (O-CH₂) | ~61.5 |

| 4 (C=CH) | ~120.0 |

| 5 (C=CH) | ~140.0 |

| 6 (CH₂) | ~40.0 |

| 7 (C(CH₃)₃) | ~31.0 |

| 8 (C(CH₃)₃) | ~29.5 |

| 9 (CH₃ on C=C) | ~16.0 |

Electronic Absorption and Emission Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The calculations would likely focus on the π → π* transition of the carbon-carbon double bond and the n → π* transition of the carbonyl group in the ester functionality. The predicted spectrum would provide insight into the electronic structure of the molecule and could be used to interpret experimental UV-Vis data.

Molecular Dynamics Simulations and Conformational Dynamics

While quantum mechanical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of molecules. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over a period of time.

These simulations can reveal:

Conformational Landscape: By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them. For this compound, this would involve exploring the rotation around the various single bonds.

Flexibility and Dynamics: MD simulations provide a detailed picture of the flexibility of different parts of the molecule.

Interactions with the Environment: When performed in a solvent box, MD simulations can provide insights into how the molecule interacts with its surroundings.

The results of MD simulations are often visualized as trajectories, showing the atomic motions over time, and can be used to calculate various structural and dynamic properties.

Advanced Analytical Characterization Techniques for 3,5,5 Trimethylhex 2 Enyl Acetate

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 3,5,5-trimethylhex-2-enyl acetate (B1210297). These methods provide detailed information about the connectivity of atoms and the nature of chemical bonds within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY, COSY, HMBC, HSQC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in 3,5,5-trimethylhex-2-enyl acetate.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra. This is instrumental in identifying the various carbon environments within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the vinylic proton at C2 and the allylic protons at C4. It would also show couplings between the protons on the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning carbon signals based on their attached protons. For example, the signal for the vinylic proton at C2 would correlate with the signal for the C2 carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methyl protons of the acetate group to the carbonyl carbon, and from the vinylic proton at C2 to the carbonyl carbon and the C4 carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which is crucial for determining the stereochemistry (E/Z isomerism) of the double bond. For the E-isomer of this compound, a NOESY experiment would show a correlation between the vinylic proton at C2 and the protons of the methyl group at C3. Conversely, for the Z-isomer, a correlation would be expected between the vinylic proton at C2 and the allylic protons at C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3,5,5-Trimethylhex-2-enyl acetate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~170 |

| 2 (CH) | ~5.5 (t) | ~118 |

| 3 (C) | - | ~140 |

| 4 (CH₂) | ~2.0 (t) | ~38 |

| 5 (C) | - | ~31 |

| 6 (CH₃) x3 | ~0.9 (s) | ~29 |

| 7 (CH₃) | ~1.7 (s) | ~16 |

| 8 (CH₂) | ~4.6 (d) | ~65 |

| 9 (CH₃) | ~2.1 (s) | ~21 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. (s = singlet, d = doublet, t = triplet)

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The monoisotopic mass of this compound (C₁₁H₂₀O₂) is 184.14633 Da. nih.gov HR-MS can confirm this with a high degree of accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. pitt.edu For this compound, key fragmentation patterns would include:

Loss of the acetoxy group: Cleavage of the C-O bond can result in the loss of the acetate radical (•OCOCH₃) or acetic acid (CH₃COOH).

McLafferty Rearrangement: If sterically possible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.

Allylic cleavage: The presence of the double bond makes the allylic bond (C4-C5) susceptible to cleavage.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.15361 |

| [M+Na]⁺ | 207.13555 |

| [M-H]⁻ | 183.13905 |

| [M]⁺ | 184.14578 |

Data sourced from predicted values. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, allowing for its identification and the confirmation of specific functional groups.

For this compound, the key vibrational bands would be:

C=O Stretch: A strong absorption band in the IR spectrum around 1740 cm⁻¹, characteristic of an ester carbonyl group.

C=C Stretch: A medium to weak absorption in the IR spectrum around 1670 cm⁻¹. This band would be stronger and more prominent in the Raman spectrum.

C-O Stretch: Strong absorption bands in the IR spectrum in the region of 1250-1000 cm⁻¹, corresponding to the C-O single bonds of the ester group.

=C-H Stretch: A medium absorption band in the IR spectrum above 3000 cm⁻¹, characteristic of a vinylic C-H bond.

C-H Stretch: Multiple absorption bands in the IR spectrum just below 3000 cm⁻¹, corresponding to the stretching of sp³ hybridized C-H bonds in the alkyl chain.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the ester and alkene functionalities.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. scientificss.co.uk

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

This technique can be used to:

Assess Purity: The presence of any impurities will be indicated by additional peaks in the gas chromatogram. The mass spectrum of each impurity can then be used to identify it, often by comparison to a spectral library.

Separate Geometric Isomers: The E and Z isomers of this compound may have slightly different boiling points and polarities, potentially allowing for their separation on a suitable GC column. The elution order would depend on the specific column and conditions used.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both purity assessment and the resolution of stereoisomers. oregonstate.edu For a molecule like this compound, which possesses a chiral center at C3 (if the substituents on the double bond are different, which they are), enantiomers can exist.

To separate these enantiomers, a chiral stationary phase (CSP) is required in the HPLC column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. The choice of the chiral stationary phase and the mobile phase is critical for achieving good resolution. Common chiral stationary phases are based on polysaccharides, proteins, or synthetic chiral polymers. phenomenex.com

The use of HPLC with a chiral column is the definitive method for determining the enantiomeric excess (ee) of a sample of this compound.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities and sensory properties. Consequently, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral chromatography is the primary technique employed for this purpose, allowing for the determination of the enantiomeric excess (ee) of a sample. uni.lu

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com These CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

Commonly used CSPs for the separation of chiral molecules include derivatives of polysaccharides like cellulose (B213188) and amylose, and cyclodextrins. sigmaaldrich.comwindows.net For a molecule like this compound, a typical workflow for developing an enantioselective method would involve:

Screening of Chiral Columns: A variety of chiral columns with different CSPs would be tested. For a volatile ester like this, both chiral GC and HPLC columns would be viable options.

Optimization of Mobile/Stationary Phase and Temperature: In HPLC, the composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation. nih.gov In GC, the temperature program of the oven is a critical parameter. sigmaaldrich.com

Table 1: Illustrative Data for Chiral HPLC Method Development

| Column Type | Mobile Phase | Flow Rate (mL/min) | Result |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 1.0 | Partial Separation |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (95:5) | 0.8 | Baseline Separation |

| β-Cyclodextrin derivative | Methanol:Water (80:20) | 1.2 | No Separation |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure and stereochemistry.

However, this compound is a liquid at room temperature and does not readily form crystals. Therefore, X-ray crystallography cannot be directly applied to this compound. For the technique to be applicable, the compound would need to be converted into a crystalline derivative. This could potentially be achieved by reacting the corresponding alcohol (3,5,5-trimethylhex-2-enol) with a carboxylic acid that promotes crystallization, or through other derivatization strategies.

A search of the current scientific literature does not reveal any published X-ray crystal structures for derivatives of this compound. Should a crystalline derivative be synthesized in the future, X-ray crystallography could provide invaluable information about its solid-state conformation and intermolecular interactions.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. researchgate.netresearchgate.net For the identification and quantification of this compound in samples such as essential oils or fragrance formulations, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful hyphenated technique. scispace.comaesacademy.org

In GC-MS, the sample is first injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. scispace.com As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. semanticscholar.org

The combination of the retention time from the GC and the mass spectrum from the MS allows for highly confident identification of the compound. researchgate.net The mass spectrum of this compound would show a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that could be employed, particularly if the compound is part of a less volatile mixture or if derivatization is to be avoided. researchgate.net

Table 2: Illustrative GC-MS Data for a Hypothetical Sample Containing this compound

| Retention Time (min) | Identified Compound | Key Mass Spectral Fragments (m/z) |

| 8.45 | Linalool | 71, 93, 121 |

| 10.21 | This compound | 43, 69, 81, 125, 184 |

| 12.67 | Caryophyllene | 93, 133, 204 |

This table is for illustrative purposes only. The retention times and co-eluting compounds would depend on the specific sample and GC-MS conditions. The mass spectral fragments are based on typical fragmentation patterns for such compounds.

Environmental Transformations and Degradation Studies of 3,5,5 Trimethylhex 2 Enyl Acetate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For 3,5,5-trimethylhex-2-enyl acetate (B1210297), these pathways primarily include reactions with light (photochemical degradation), water (hydrolysis), and atmospheric oxidants.

Direct photolysis of organic compounds in the environment can occur if they absorb light in the solar spectrum (wavelengths > 290 nm). While specific data for 3,5,5-trimethylhex-2-enyl acetate is not available, esters, in general, may undergo photodegradation in water, a process that can be influenced by the presence of other substances. For instance, studies on phthalate (B1215562) esters have shown that their photodegradation can be promoted by the presence of photosensitizers like titanium dioxide (TiO2) and hydrogen peroxide (H2O2) under UV light. nih.gov The degradation of these esters was found to follow first-order kinetics, with the rate being dependent on factors such as the initial concentration of the ester, pH, and the concentration of the photosensitizer. nih.gov

Indirect photochemical degradation is likely a more significant pathway for this compound. This process involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). In aqueous environments, •OH can be formed from the photolysis of nitrate (B79036) and dissolved organic matter. These radicals can react with the double bond in the alkenyl chain of this compound, leading to its degradation.

Ester hydrolysis is a well-established abiotic degradation pathway for many organic esters in aqueous environments. This reaction involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would produce 3,5,5-trimethylhex-2-en-1-ol and acetic acid.

The rate of hydrolysis is significantly influenced by pH. It can occur under acidic, neutral, and alkaline conditions, with the reaction rate generally being slowest at neutral pH and increasing under both acidic and alkaline conditions. The stability of similar compounds, such as alkenyl succinic anhydrides (ASA), is known to be affected by pH and temperature, with hydrolysis being more rapid at alkaline pH. nih.gov While specific hydrolysis rate constants for this compound are not documented, it is expected to be susceptible to this degradation pathway, particularly in alkaline waters.

Once volatilized into the atmosphere, this compound is subject to oxidation by reactive species present in the troposphere. The most important oxidants are the hydroxyl radical (•OH), ozone (O3), and the nitrate radical (NO3•). acs.orgnih.gov The presence of a carbon-carbon double bond in the structure of this compound makes it particularly susceptible to reaction with •OH and O3.

The reaction with •OH radicals is likely the primary daytime degradation pathway. harvard.edu These radicals can add across the double bond or abstract a hydrogen atom from the molecule. For unsaturated compounds, addition to the double bond is typically the dominant reaction pathway. copernicus.org This reaction initiates a complex series of oxidation steps, leading to the formation of various oxygenated products and contributing to the formation of secondary organic aerosol (SOA). Studies on other unsaturated organic compounds have shown that these reactions can be rapid, with atmospheric lifetimes on the order of hours. nih.gov

Ozone also reacts with the carbon-carbon double bond via a process called ozonolysis. This reaction can be a significant degradation pathway, especially in regions with high ozone concentrations. Ozonolysis leads to the cleavage of the double bond and the formation of aldehydes, ketones, and Criegee intermediates, which can further react to produce other secondary pollutants.

Biotic Transformation Mechanisms

Biotic transformations are degradation processes mediated by living organisms, primarily microorganisms and their enzymes. These pathways are essential for the ultimate removal of organic compounds from the environment.

Microorganisms, such as bacteria and fungi, are known to degrade a wide variety of organic compounds, including esters. It is highly probable that this compound can be biodegraded by microbial communities in soil and water. The initial step in the microbial degradation of esters is typically hydrolysis, catalyzed by esterase enzymes produced by the microorganisms. nih.gov This enzymatic hydrolysis would break the ester bond of this compound, releasing 3,5,5-trimethylhex-2-en-1-ol and acetate.

Both of these degradation products are generally amenable to further microbial metabolism. Acetate is a simple organic acid that can be readily utilized by many microorganisms as a carbon and energy source. nih.gov The unsaturated alcohol, 3,5,5-trimethylhex-2-en-1-ol, would likely be further oxidized and metabolized through various metabolic pathways. The presence of microorganisms capable of degrading structurally similar terpene compounds suggests that pathways for the breakdown of such branched, unsaturated structures exist in the environment. nih.gov

Enzymes, particularly lipases and esterases, are widely used in biocatalysis for the transformation of esters. researchgate.net These enzymes exhibit high selectivity and can operate under mild conditions. Lipases are known to catalyze the hydrolysis of a broad range of esters. nih.govnih.gov For example, lipases from Candida rugosa have been shown to hydrolyze steryl esters. nih.govaalto.fi

The enzymatic hydrolysis of this compound would follow the same principle as microbial degradation, yielding the corresponding alcohol and acetic acid. The efficiency of this biotransformation would depend on the specific enzyme used, its substrate specificity, and the reaction conditions such as temperature, pH, and the presence of co-solvents. nih.govnih.gov The use of lipases for the hydrolysis of various acetate esters has been demonstrated in several studies, indicating that this is a feasible transformation pathway for this compound. nih.gov

Environmental Fate Modeling and Persistence Studies (excluding ecotoxicity)

In the absence of direct experimental data on the environmental fate of this compound, computational models provide essential insights into its likely behavior and persistence in the environment. Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the environmental distribution and degradation pathways of chemicals when empirical studies are unavailable. chemsafetypro.com For this compound, predictions have been generated using the United States Environmental Protection Agency's (U.S. EPA) Estimation Programs Interface (EPI) Suite™, a widely recognized screening-level tool. episuite.devepa.gov These models estimate fate properties based on the chemical's structure. It is important to note that these are estimated values and should be superseded by measured data if it becomes available. episuite.dev

The primary degradation pathways considered for organic chemicals in the environment are biodegradation, atmospheric photooxidation, and hydrolysis. Multimedia fugacity models are also used to predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment.

Atmospheric Fate:

The persistence of this compound in the atmosphere is primarily determined by its reaction with photochemically produced hydroxyl (•OH) radicals. The AOPWIN™ model within EPI Suite™ predicts the rate constant for this reaction. Based on its molecular structure, which includes a double bond and allylic protons, the compound is expected to be susceptible to rapid degradation in the troposphere. The model predicts a short atmospheric half-life, suggesting that this chemical, if released into the air, will be quickly removed.

Table 1: Predicted Atmospheric Fate of this compound

| Parameter | Predicted Value | Model |

| Hydroxyl Radical Reaction Rate Constant | 6.85 x 10⁻¹¹ cm³/molecule-sec | AOPWIN™ v1.92 |

| Atmospheric Half-life | 0.29 days (7.0 hours) | AOPWIN™ v1.92 |

| Predictions are based on a 24-hour day and a default atmospheric hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³. |

Aquatic Fate: Biodegradation and Hydrolysis

In aquatic environments, both biodegradation and hydrolysis can contribute to the transformation of this compound. The BIOWIN™ models predict the likelihood of biodegradation under aerobic and anaerobic conditions. For this compound, the models suggest that it is not readily biodegradable, meaning it may persist in aquatic systems for some time before significant microbial degradation occurs. The presence of tertiary carbon atoms and the ester group can influence the rate of microbial breakdown.

Hydrolysis is another key degradation process for esters in water. The HYDROWIN™ model predicts the hydrolysis rate at different pH levels. As an ester, this compound is expected to undergo hydrolysis, particularly under alkaline conditions, to form 3,5,5-trimethylhex-2-en-1-ol and acetic acid. The predicted half-life at a neutral pH of 7 is on the scale of months to years, indicating that hydrolysis is a slow process under typical environmental conditions.

Table 2: Predicted Aquatic Persistence of this compound

| Parameter | Prediction | Model |

| Biodegradation | ||

| Linear Model Probability | 0.15 (Does not biodegrade fast) | BIOWIN3 |

| Non-Linear Model Probability | 0.01 (Does not biodegrade fast) | BIOWIN4 |

| Ultimate Biodegradation Timeframe | Weeks-Months | BIOWIN5 |

| Primary Biodegradation Timeframe | Weeks | BIOWIN6 |

| Hydrolysis | ||

| Hydrolysis Half-life at pH 7 | 285 days | HYDROWIN™ v2.00 |

| Hydrolysis Half-life at pH 8 | 28.5 days | HYDROWIN™ v2.00 |

Multimedia Environmental Fate Modeling

A Level III fugacity model, such as that within EPI Suite™, predicts the partitioning of a chemical in a standardized model environment. episuite.dev This model provides a holistic view of the chemical's likely environmental distribution. When released into water, the model predicts that this compound will predominantly remain in the water compartment, with a smaller fraction partitioning to sediment and soil. A negligible amount is expected to partition to the air due to its low vapor pressure and Henry's Law Constant. If released to soil, it is expected to have low to moderate mobility based on its predicted organic carbon-water (B12546825) partition coefficient (Koc).

Table 3: Predicted Multimedia Environmental Partitioning (Level III Fugacity Model)

| Environmental Compartment | Predicted Distribution (%) |

| Air | 0.5 |

| Water | 55.2 |

| Soil | 40.8 |

| Sediment | 3.5 |

| Based on a default emission rate into air, water, and soil. |

Advanced Applications and Industrial Research Perspectives of 3,5,5 Trimethylhex 2 Enyl Acetate

Precursor in Fine Chemical Synthesis and Intermediates

As a functionalized organic molecule, 3,5,5-trimethylhex-2-enyl acetate (B1210297) holds promise as a precursor and intermediate in the synthesis of more complex chemical structures. Its reactivity is centered around the ester group and the carbon-carbon double bond.

The structure of 3,5,5-trimethylhex-2-enyl acetate, featuring an allylic ester, makes it a valuable building block in organic synthesis. Allylic esters are known to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, often catalyzed by transition metals. For instance, palladium-catalyzed reactions of allylic acetates with various nucleophiles are a cornerstone of modern organic synthesis. organic-chemistry.org These reactions allow for the introduction of diverse functionalities, paving the way for the construction of intricate molecular architectures.

The presence of the bulky 3,5,5-trimethylhexyl group can influence the stereochemical outcome of these reactions, potentially offering a route to specific isomers of complex target molecules. Research into the allylic substitution of similar acetates has demonstrated high levels of stereocontrol, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.org While specific examples involving this compound are not extensively documented in public literature, its structural motifs suggest a high potential for its use in the synthesis of novel complex molecules.

The derivatization of this compound can lead to the generation of new chemical entities with potentially unique properties. The ester functionality can be hydrolyzed to the corresponding alcohol, 3,5,5-trimethylhex-2-en-1-ol, which can then be used in further synthetic transformations. The double bond offers a site for various addition reactions, such as hydrogenation to produce the saturated acetate, or epoxidation to form an epoxide which is a versatile intermediate.

Furthermore, the allylic position is susceptible to oxidation, which can introduce new functional groups. researchgate.net The development of catalytic methods for the asymmetric allylic alkylation of carbonyl compounds using free allylic alcohols, which could be derived from the hydrolysis of the acetate, is an active area of research. nih.gov Such derivatizations could lead to new molecules for the fragrance, pharmaceutical, and materials industries. The table below outlines potential derivatization reactions.

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis | Aqueous acid or base | 3,5,5-Trimethylhex-2-en-1-ol |

| Hydrogenation | H₂, Pd/C | 3,5,5-Trimethylhexyl acetate |

| Epoxidation | m-CPBA | 2-(acetoxymethyl)-3-(2,2-dimethylpropyl)-3-methyloxirane |

| Allylic Oxidation | SeO₂ or other oxidizing agents | Ketones or other oxidized derivatives |

| Palladium-catalyzed allylic substitution | Pd catalyst, nucleophile | Varied, depending on the nucleophile |

Role in Materials Science and Polymer Chemistry

The presence of a polymerizable double bond in this compound suggests its potential utility in polymer and materials science, particularly as a monomer or a modifying additive.

A key area of industrial research for compounds structurally related to this compound is in polymer synthesis. Specifically, a patent has been granted for a copolymer composition that includes vinyl 3,5,5-trimethylhexanoate, an isomer of this compound, and vinyl acetate. google.com This invention highlights the utility of the 3,5,5-trimethylhexanoate moiety in creating binder resins.

These copolymers are synthesized to be used in a variety of applications, including binders for fibrous substrates like woven or nonwoven products, paints, adhesives for both porous and non-porous surfaces, and in construction cementitious compositions and redispersible powders. google.com The inclusion of the bulky and hydrophobic 3,5,5-trimethylhexanoate group is intended to improve properties such as hydrolytic stability, resistance to solvents and water, and adhesion to surfaces with low energy. google.com This suggests that this compound could similarly be explored as a co-monomer to impart desirable properties to polymers.

Beyond being a primary monomer, unsaturated esters can also act as additives in material formulations. They can function as reactive diluents, plasticizers, or cross-linking agents. The incorporation of this compound into a polymer matrix could enhance its flexibility and impact resistance. Its hydrophobic nature could also be leveraged to improve the water-repellent properties of coatings and sealants. While specific applications of this compound as an additive are not widely reported, the known roles of similar unsaturated esters in material science provide a strong basis for such research.

Catalytic Process Research Involving this compound

The synthesis of α,β-unsaturated esters like this compound is a significant area of catalytic process research. rsc.orgrsc.org The development of efficient and selective catalytic methods is crucial for their industrial production.

Research in this area focuses on various catalytic systems to achieve high yields and stereoselectivity. nih.gov Carbonylation reactions, for example, represent an atom-efficient pathway to α,β-unsaturated carbonyl compounds from readily available substrates. rsc.orgrsc.org For the synthesis of α,β-unsaturated esters, alkoxycarbonylation of alkynes is a common method. rsc.org

Another area of active research is the catalytic cross-metathesis to generate Z-trisubstituted α,β-unsaturated esters. nih.gov The choice of catalyst, often a molybdenum or ruthenium complex, is critical in controlling the stereochemical outcome of the reaction. The table below summarizes some catalytic approaches relevant to the synthesis of unsaturated esters.

| Catalytic Method | Catalyst Type | Substrates | Key Advantages |

| Alkoxycarbonylation | Palladium-based systems | Alkynes, alcohol, carbon monoxide | Atom-efficient, can be highly regioselective. rsc.org |

| Cross-Metathesis | Molybdenum or Ruthenium complexes | Olefins, acrylates | Can provide high stereoselectivity (Z or E). nih.govorganic-chemistry.org |

| Allylic Rearrangement of Enol Phosphates | Trimethylamine | 4-chloroacetoacetates, phosphites | High (E)-stereoselectivity, mild conditions. nih.gov |

| Palladium-catalyzed α,β-dehydrogenation | Palladium catalysts | Saturated esters | Direct route to unsaturation. organic-chemistry.org |

These catalytic methodologies are continually being refined to improve their efficiency, reduce environmental impact, and expand their substrate scope, which could ultimately benefit the production and application of compounds like this compound.

Heterogeneous Catalysis for its Production or Transformation

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as catalyst reusability, easier product purification, and often milder reaction conditions. mdpi.comnih.gov For a compound like this compound, heterogeneous catalysts would be highly relevant for both its synthesis via esterification and its subsequent chemical transformations.

The production of fragrance esters similar to this compound is often achieved through the esterification of a corresponding alcohol with an acid or anhydride. scienceprojects.org Solid acid catalysts are particularly promising for this purpose. For instance, ion-exchange resins like Amberlyst-15 have been successfully used for the synthesis of various perfumery esters, achieving high conversion rates of over 90%. jetir.org Other solid acid catalysts, such as sulfated zirconia, zeolites, and various supported acids, have also been explored for the esterification of other alcohols, demonstrating the versatility of this approach. acs.org The use of such catalysts for the production of this compound could offer a more environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid, which pose challenges in terms of corrosion and waste management. jetir.orgmdpi.com

Enzymatic catalysis, a form of heterogeneous catalysis when the enzyme is immobilized, presents another green route for the synthesis of alkenyl acetates. Lipases, in particular, have been extensively studied for the synthesis of terpene esters. acs.orgmdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) has shown high efficiency in the synthesis of various short-chain flavor esters. researchgate.net This biocatalytic approach operates under mild conditions and exhibits high selectivity, which could be advantageous for the production of this compound, especially where specific isomers are desired. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in the Synthesis of Alkenyl Acetates

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst-15 | L-Menthol, Acetic Anhydride | L-Menthyl acetate | High conversion (>90%), catalyst reusability. | jetir.org |

| Lewatit® GF 101 resin | Eugenol, Acetic Anhydride | Eugenyl acetate | High conversion (94.85% in 10 min), catalyst reusable for 10 cycles. | researchgate.net |

| Immobilized Candida antarctica lipase | Geraniol, Triacetin | Geranyl acetate | Yields >96% molar conversion, lipase reusable for 17 cycles. | acs.org |

The double bond in this compound also opens avenues for transformations using heterogeneous catalysts. Selective hydrogenation of the double bond, for example, could yield the corresponding saturated acetate, a compound with potentially different fragrance properties. Developing selective heterogeneous catalysts for such transformations is a significant area of research, as it can be challenging to hydrogenate a C=C bond without affecting the ester group. elsevierpure.com Nickel-based heterogeneous catalysts have been investigated for the transformation of fatty acids, indicating their potential for selective modifications of unsaturated compounds. rsc.org

Homogeneous Catalysis for Specific Chemical Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high selectivity and activity under mild conditions. wikipedia.orgmatthey.com For a molecule like this compound, homogeneous catalysts could be employed for a variety of specific chemical transformations.

Transition metal complexes are widely used as homogeneous catalysts. For instance, palladium-catalyzed reactions are common for the transformation of alkenyl acetates. These can include reactions like allylic alkylation, where the acetate group is displaced by a nucleophile, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net Rhodium complexes have also been utilized in the annulation of 2-alkenylanilides with allenyl acetates, demonstrating the potential for complex molecular constructions. nih.gov Such catalytic systems could potentially be adapted for this compound to create novel derivatives with unique properties.

Metathesis is another powerful reaction that could be applied to this compound using homogeneous ruthenium-based catalysts, such as Grubbs-type catalysts. Cross-metathesis with other olefins could lead to the synthesis of a wide range of new compounds with altered chain lengths and functionalities, which could have applications in the development of new fragrances or as building blocks for other chemical syntheses. acs.org

Table 2: Examples of Homogeneous Catalysis in the Transformation of Alkenyl Acetates

| Catalyst System | Substrate Type | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Nickel/Ligand | Alkenyl acetates and alkyl bromides | Reductive Alkylation | Formation of new C-C bonds at the vinyl position. | dicp.ac.cnresearchgate.net |

| Rhodium(III) | 2-Alkenylphenols and allenyl acetates | [5+1] Annulation | Synthesis of complex cyclic derivatives. | nih.gov |

| Grubbs Catalyst (Ruthenium-based) | Unsaturated fatty acid methyl esters and eugenol | Cross-Metathesis | Modification of the alkenyl chain to create novel compounds. | acs.org |

While homogeneous catalysis offers precision, a significant industrial challenge is the separation of the catalyst from the product. wikipedia.org This has driven research into catalyst immobilization and two-phase catalysis to combine the advantages of both homogeneous and heterogeneous systems.

Analytical Standards and Research Reagents

In the chemical industry, and particularly in sectors like flavors and fragrances, the availability of high-purity analytical standards is crucial for quality control and research. cymitquimica.comalfa-chemistry.com These standards are used to calibrate analytical instruments such as gas chromatographs (GC) and high-performance liquid chromatographs (HPLC), ensuring the accurate identification and quantification of compounds in complex mixtures.

While there is no specific information on this compound being commercially available as an analytical standard, other structurally related fragrance esters, such as linalyl acetate, are offered as such. sigmaaldrich.com The availability of linalyl acetate as an analytical standard underscores the importance of such reference materials in the fragrance industry for ensuring product consistency and for research and development purposes. Given its potential use as a fragrance ingredient, it is plausible that this compound could be produced in high purity to serve as an analytical standard for its own quantification in commercial products or for research into its olfactory properties and potential applications.

As a research reagent, this compound could be used in studies aimed at understanding structure-activity relationships in fragrance compounds. scienceprojects.orgquora.com By systematically modifying its structure, for example, through the catalytic methods mentioned above, and evaluating the olfactory properties of the resulting derivatives, researchers can gain insights into how molecular shape and functional groups influence scent. Furthermore, its use as a starting material in the synthesis of more complex molecules is a possibility, leveraging the reactivity of its double bond and ester functionality.

Future Research Directions and Emerging Trends for 3,5,5 Trimethylhex 2 Enyl Acetate Studies

Development of Highly Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable methods for chemical synthesis is a cornerstone of modern chemistry. For 3,5,5-trimethylhex-2-enyl acetate (B1210297), there is a clear need to move beyond classical esterification protocols and explore more advanced catalytic systems.

Future research should focus on:

Catalytic Esterification and Transesterification: Investigating the use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer a recyclable and more environmentally benign alternative to traditional homogeneous acid catalysts. Lipase-catalyzed enzymatic esterification presents another green chemistry approach, potentially offering high selectivity under mild reaction conditions.

Allylic Acetoxylation: Drawing inspiration from the industrial synthesis of allyl acetate, the direct palladium-catalyzed acetoxylation of 3,5,5-trimethylhex-2-ene could be a highly atom-economical route. wikipedia.org Research into suitable ligand systems to control regioselectivity and prevent side reactions will be crucial.

Tandem Reactions: The development of one-pot tandem reactions starting from readily available precursors, such as 3,5,5-trimethylhexanal (B1630633), could significantly streamline the synthesis. A potential route could involve the in-situ reduction of the aldehyde to the corresponding alcohol, followed by immediate esterification. A patent describing the synthesis of 3,5,5-trimethylhexanal via hydroformylation of diisobutylene suggests the availability of a key starting material for such a process. google.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes for 3,5,5-Trimethylhex-2-enyl Acetate

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic Esterification | Solid Acids (e.g., Zeolites), Lipases | Catalyst recyclability, mild conditions, sustainability | Catalyst design and optimization, reaction kinetics |

| Allylic Acetoxylation | Palladium complexes with tailored ligands | High atom economy, direct functionalization | Ligand development for selectivity, catalyst stability |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental for optimizing existing synthetic routes and designing novel transformations. For this compound, there is a complete absence of such studies.

Future research should aim to:

Elucidate Reaction Pathways: Detailed kinetic studies of the esterification or acetoxylation reactions can help to determine the rate-determining steps and the influence of various parameters. In-situ spectroscopic techniques, such as ReactIR or process NMR, could be invaluable for monitoring reaction progress and identifying intermediates.

Isotopic Labeling Studies: The use of isotopically labeled reagents, such as ¹⁸O-labeled acetic acid, can definitively clarify the mechanism of esterification, confirming whether it proceeds via acyl-oxygen or alkyl-oxygen cleavage.

Exploration of Novel Reactivity and Transformation Pathways

Allylic acetates are versatile synthetic intermediates, and this compound is likely no exception. However, its specific reactivity remains unexplored. General reactivity patterns of allylic acetates suggest several promising avenues for future investigation.

Key areas for exploration include:

Palladium-Catalyzed Allylic Alkylation: This powerful C-C bond-forming reaction, widely used in organic synthesis, could be applied to this compound. Research should focus on the regioselectivity and stereoselectivity of the reaction with various nucleophiles.

Cross-Coupling Reactions: The development of nickel- or cobalt-catalyzed reductive cross-coupling reactions with organic halides could provide a novel method for the synthesis of complex allylated structures. nih.govacs.org The steric hindrance from the trimethylhexyl group may influence the efficiency and selectivity of these transformations.

Allylation of Aldehydes: Ruthenium-catalyzed nucleophilic allylation of aldehydes using allyl acetate has been reported as an environmentally benign method. organic-chemistry.org Investigating the potential of this compound as an allylating agent in similar transformations could open up new synthetic applications.

Integration into Advanced Materials and Nanotechnology

The unique structural features of this compound, particularly the bulky alkyl group and the reactive allyl moiety, make it a candidate for incorporation into advanced materials.

Emerging trends in this area could involve:

Polymer Synthesis: The vinyl group in this compound could potentially undergo polymerization or copolymerization with other monomers. This could lead to the development of novel polymers with tailored properties, such as altered glass transition temperatures or surface energies, due to the presence of the bulky side chain.

Surface Modification: The ester group could be used to anchor the molecule to the surface of nanoparticles or other materials. Subsequent transformations of the allyl group could then be used to introduce further functionality, creating tailored surface chemistries for applications in sensing, catalysis, or drug delivery.

Development of Functional Fluids: The branched structure of the trimethylhexyl group might impart interesting rheological properties. This could be explored in the context of developing new lubricants, hydraulic fluids, or additives for coatings and inks.

Q & A

Q. What safety protocols are recommended for handling 3,5,5-Trimethylhex-2-enyl acetate in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes when handling volatile fractions to avoid inhalation .

- Waste Management: Segregate waste into halogenated/non-halogenated containers. Collaborate with certified waste management services for disposal to comply with EPA guidelines .

- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. What synthetic routes are feasible for this compound, and how is reaction efficiency monitored?

Methodological Answer:

- Retrosynthesis Planning: Use AI-powered tools (e.g., Template_relevance models) to identify one-step esterification routes, prioritizing precursors like 3,5,5-trimethylhex-2-enol and acetyl chloride .

- Reaction Monitoring: Track progress via TLC with hexane:ethyl acetate (9:1) solvent systems. Optimize reflux times (5–7 hours) and solvent ratios (toluene:water 8:2) to enhance yield .

- Purification: Post-reaction, isolate the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use -NMR to verify the acetate group (δ 2.0–2.1 ppm) and olefinic protons (δ 5.2–5.8 ppm). Compare experimental IR spectra with NIST reference data (C=O stretch ~1740 cm) .

- Purity Assessment: Employ GC-MS with a polar capillary column (e.g., DB-WAX) to detect impurities. Retention time and fragmentation patterns should align with theoretical models .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps. Validate results against experimental NMR/IR data .

- Solubility Prediction: Use COSMO-RS models to estimate logP values and partition coefficients in solvent systems (e.g., water/octanol), aiding in solvent selection for reactions .

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation: Compare computational -NMR chemical shifts (DFT) with experimental data. Deviations >2 ppm may indicate conformational flexibility; perform variable-temperature NMR to assess dynamic effects .

- Spectral Averaging: For volatile compounds, use low-temperature crystallography to resolve rotational isomers contributing to peak splitting in NMR .

Q. What strategies improve the yield of this compound in esterification reactions?

Methodological Answer:

- Catalyst Optimization: Screen acid catalysts (e.g., HSO, p-toluenesulfonic acid) at 0.5–2 mol% to minimize side reactions. Use Dean-Stark traps for water removal in refluxing toluene .

- Parameter Variation: Systematically adjust temperature (80–120°C), solvent polarity (toluene vs. DMF), and stoichiometry (1:1.2 alcohol:acetyl chloride) to maximize conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.